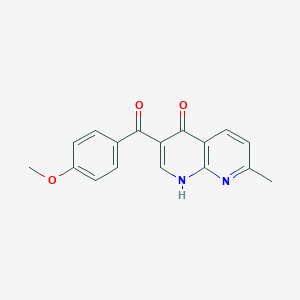
3-(5-(1-(4-butoxybenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(1-(4-butoxybenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential in the field of medicinal chemistry. This compound is known to have various biochemical and physiological effects, and its mechanism of action is still under investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
A series of compounds incorporating the 1,3,4-oxadiazole and azetidinone derivatives have been synthesized and characterized. These compounds have been evaluated for their antimicrobial properties against various strains of bacteria and fungi. For instance, Desai and Dodiya (2014) synthesized a series of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives and screened them for antibacterial and antifungal activities, revealing significant correlations in their effectiveness against specific microbial strains (Desai & Dodiya, 2014). Similarly, compounds have been evaluated for their potential protoporphyrinogen oxidase inhibition, which is a target for herbicide action and has implications in medical research for its role in heme biosynthesis (Matringe et al., 1989).
Chemical Characterization and Biological Evaluation
The chemical characterization, including IR, NMR, and mass spectra, of synthesized compounds, provides essential insights into their structural attributes, which are crucial for understanding their biological activities. This characterization facilitates the evaluation of these compounds' biological activities, particularly their antimicrobial effects. The synthesis process often involves novel methods, such as the use of microwave irradiation, which can enhance the efficiency of the synthesis process and lead to the discovery of compounds with notable biological activities (Deohate & Palaspagar, 2020).
Potential Therapeutic Applications
Beyond antimicrobial properties, these compounds are also investigated for their potential therapeutic applications, including as antidepressants, nootropic agents, and in the treatment of various diseases. For example, Thomas et al. (2016) explored the antidepressant and nootropic activities of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating the CNS active potential of the 2-azetidinone skeleton (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
3-[5-[1-(4-butoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-2-3-11-28-16-8-6-14(7-9-16)21(27)25-12-15(13-25)20-23-18(24-29-20)17-5-4-10-22-19(17)26/h4-10,15H,2-3,11-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQRLTDKFXZKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(4-butoxybenzoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



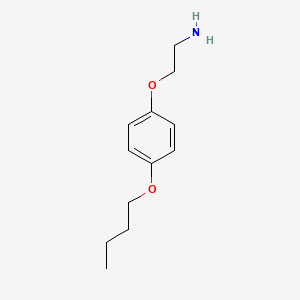
![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)
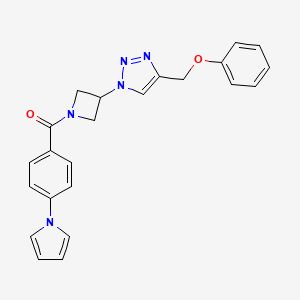

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
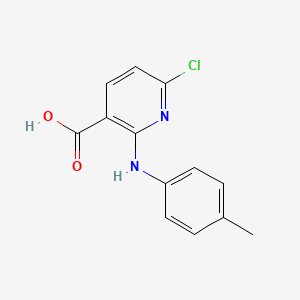
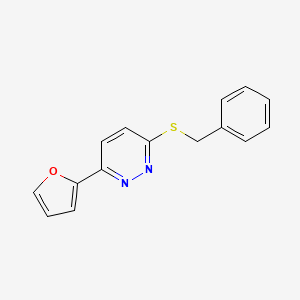
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)

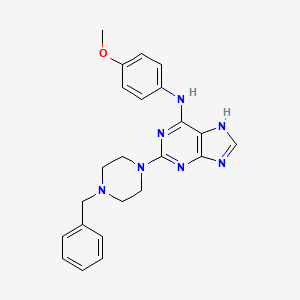
![2-[1-(1-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)
